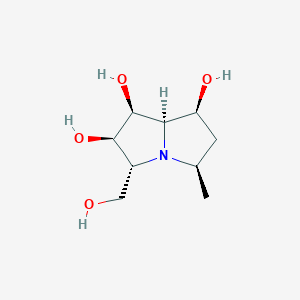
Hyacinthacine B5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyacinthacine B5 is a natural product found in Scilla siberica with data available.
Aplicaciones Científicas De Investigación
Glycosidase Inhibition
1. Mechanism of Action
Hyacinthacine B5 is recognized for its ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can have significant implications for various metabolic disorders, particularly type II diabetes. The compound's structure allows it to interact selectively with different glycosidases, making it a candidate for further research in this area.
2. Research Findings
Studies have shown that this compound exhibits varying degrees of inhibition against several glycosidases. For instance, it has been reported to have moderate inhibitory effects on enzymes such as almond β-glucosidase and bovine liver β-galactosidase, with IC50 values indicating its potency in these assays. Specifically, Hyacinthacine B2 (closely related to B5) demonstrated an IC50 value of 3.6 µM against rat intestinal lactase β-galactosidase, highlighting the potential therapeutic relevance of these compounds in managing carbohydrate metabolism disorders .
Synthetic Methodologies
1. Total Synthesis
The total synthesis of this compound has been achieved using various synthetic routes that confirm its structural integrity and biological activity. Recent studies have utilized a common anti-1,2-amino alcohol precursor to synthesize Hyacinthacines B3, B4, and B5. This synthetic approach not only elucidates the structure but also provides insights into the absolute configurations of these compounds .
2. Spectroscopic Studies
Spectroscopic techniques have played a crucial role in verifying the structures of synthesized Hyacinthacines. These methods include NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), which confirm the successful synthesis and identity of this compound as distinct from other related compounds .
Therapeutic Potential
1. Diabetes Management
The glycosidase inhibitory properties of this compound suggest its potential use in treating type II diabetes by modulating carbohydrate absorption and metabolism. The selective inhibition of specific glycosidases can lead to reduced glucose levels post-meal, making it a valuable addition to diabetes management strategies .
2. Broader Implications
Beyond diabetes, glycosidase inhibitors like this compound are being explored for their roles in treating tumor metastasis and viral infections. The modulation of glycosidase activity can influence various pathways involved in cancer progression and viral replication, presenting new avenues for therapeutic interventions .
Case Studies
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(1S,2R,3R,5R,7S,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-,9+/m1/s1 |
Clave InChI |
PIBHCJDPQRCONN-MWRHRVLASA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |
SMILES canónico |
CC1CC(C2N1C(C(C2O)O)CO)O |
Sinónimos |
hyacinthacine B5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















